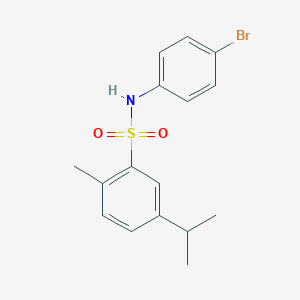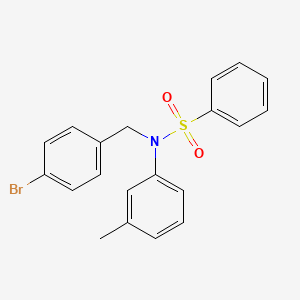![molecular formula C19H19N3O5S B3492667 METHYL 2-{2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE](/img/structure/B3492667.png)
METHYL 2-{2-[2-(ETHANESULFONYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE
概要
説明
Methyl 2-{2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic potential
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate typically involves the formation of an amide bond between methyl 2-[(2-aminophenyl)ethynyl]benzoate and 2-[(2-acetamidophenyl)ethynyl]benzoic acid. This reaction is facilitated by the presence of dichlorotriphenylphosphorane in chloroform, yielding the target molecule with a high yield . The structure of the synthesized compound is confirmed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing appropriate purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 2-{2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products
The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine or alcohol derivative.
科学的研究の応用
Methyl 2-{2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions where benzodiazole derivatives have shown efficacy.
作用機序
The mechanism by which methyl 2-{2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 2-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate: This compound has a similar structure but with a trifluoromethyl group instead of an ethanesulfonyl group.
Methyl 2-{2-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate}: Another structurally related compound with different substituents.
Uniqueness
Methyl 2-{2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate is unique due to the presence of the ethanesulfonyl group, which can impart distinct chemical and biological properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
特性
IUPAC Name |
methyl 2-[[2-(2-ethylsulfonylbenzimidazol-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-28(25,26)19-21-15-10-6-7-11-16(15)22(19)12-17(23)20-14-9-5-4-8-13(14)18(24)27-2/h4-11H,3,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVMPEDSIMHHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isobutyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B3492602.png)

![N-(4-methoxyphenyl)-2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B3492613.png)
![4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B3492617.png)

![1-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B3492632.png)
![N-(4-bromo-3-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3492636.png)
![4-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3492644.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3492648.png)
![2-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE](/img/structure/B3492651.png)

![2-chloro-N-[2-(4-chlorophenyl)ethyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B3492661.png)

![6-hydroxy-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3492694.png)
